2-Methoxy-2-phenylbutan-1-amine
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Overview
Description
2-Methoxy-2-phenylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylbutan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 2-methoxy-2-phenylbutanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Raney nickel or platinum on carbon are often employed to facilitate the hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-2-phenylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-2-phenylbutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy and phenyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- 2-Methoxy-1-phenylbutan-1-amine
- 2-Methoxy-2-phenylpropan-1-amine
- 2-Methoxy-2-phenylpentan-1-amine
Comparison: 2-Methoxy-2-phenylbutan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
IUPAC Name |
2-methoxy-2-phenylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNASZINLKNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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